Antimycobacterial MIC Benchmark
Methyl (3-hydroxyphenyl)carbamate (MHPC) exhibits moderate but quantifiable antimycobacterial activity, providing a defined baseline for structure-activity relationship (SAR) studies. In a comparative assessment of carbamate derivatives against the M. tuberculosis H37Ra strain, MHPC demonstrated a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. This value is distinct from the more potent activity observed for bulkier alkyl carbamates: ethyl carbamate (MIC: 5 μg/mL), benzyl carbamate (MIC: 10 μg/mL), and cyclohexyl carbamate (MIC: 1.25 μg/mL) . The difference in activity (e.g., 20 μg/mL higher than ethyl carbamate) underscores the influence of the N-substituent on potency, making MHPC a crucial reference point in antitubercular drug discovery.
| Evidence Dimension | Antimycobacterial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 25 μg/mL |
| Comparator Or Baseline | Ethyl carbamate: MIC = 5 μg/mL; Benzyl carbamate: MIC = 10 μg/mL; Cyclohexyl carbamate: MIC = 1.25 μg/mL |
| Quantified Difference | MHPC MIC is 20 μg/mL higher (less potent) than ethyl carbamate; 15 μg/mL higher than benzyl carbamate; 23.75 μg/mL higher than cyclohexyl carbamate. |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Ra strain. |
Why This Matters
This data provides a quantitative benchmark for SAR, confirming that MHPC's specific N-methyl substitution results in distinct potency compared to ethyl, benzyl, or cyclohexyl analogs, which is essential for selecting the correct starting material for drug optimization.
